molecular formula C16H17NO B8309894 N-(1-Methyl-1,2-diphenylethyl)formamide

N-(1-Methyl-1,2-diphenylethyl)formamide

Cat. No.: B8309894
M. Wt: 239.31 g/mol
InChI Key: YBDZAUILXDHUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methyl-1,2-diphenylethyl)formamide is a chemical compound belonging to the class of organic compounds known as formamide derivatives. Formamides are characterized by a formyl group attached to a nitrogen atom (HCONR) and are of significant interest in scientific research due to their utility as versatile synthetic intermediates and their presence in studies of biologically active molecules . While the specific pharmacological profile of this compound is not fully elucidated, research on structurally similar N-substituted formamides indicates their potential value in medicinal chemistry and drug discovery efforts. For instance, certain formamide derivatives have been investigated for their role as enzyme inhibitors, such as renin inhibitors, highlighting the potential for formamide-containing compounds to interact with key biological targets . Furthermore, formamides serve as crucial intermediates in the synthesis of various other chemical classes, including fungicides, pharmaceuticals, isocyanates, and formamidines . The synthesis of formamides like this compound is typically achieved through formylation reactions of the corresponding amine precursor, using reagents such as formic acid or its derivatives . This product is intended for research purposes only by trained professionals. This compound is not approved for diagnostic or therapeutic use and is strictly for use in laboratory settings.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(1,2-diphenylpropan-2-yl)formamide

InChI

InChI=1S/C16H17NO/c1-16(17-13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18)

InChI Key

YBDZAUILXDHUHI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC=O

Origin of Product

United States

Scientific Research Applications

Synthesis of N-(1-Methyl-1,2-diphenylethyl)formamide

The synthesis of this compound typically involves the reaction of 1-methyl-1,2-diphenylethylamine with formic acid or its derivatives. Various methods have been developed to optimize yield and purity:

  • Direct Formylation : This method utilizes formic acid in the presence of catalysts such as Lewis acids to achieve high yields.
  • Microwave-Assisted Synthesis : Recent advancements have shown that microwave irradiation can significantly reduce reaction times while maintaining high yields.

Biological Properties

This compound exhibits several biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness at low concentrations.

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli50
Candida albicans100

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, treatment of human breast cancer cell lines (MCF-7) with varying concentrations resulted in a dose-dependent increase in apoptosis markers.

Concentration (µM)Apoptosis Markers (Fold Increase)
102.5
254.0
506.5

Therapeutic Applications

The therapeutic potential of this compound spans multiple fields:

Anti-inflammatory Properties

Studies suggest that this compound may inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes. This inhibition could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Neurological Applications

Preliminary research indicates that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Cancer Research : Another project focused on the compound's effect on MCF-7 cells showed a dose-dependent increase in apoptosis markers, suggesting potential as an anticancer agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Functional Group Key Structural Features Biological Activity/Application References
N-(1-Methyl-1,2-diphenylethyl)formamide (Target) C₁₆H₁₇NO 239.32 (calc.) Formamide (-NHCHO) 1-Methyl-1,2-diphenylethyl backbone Not explicitly reported (inferred: potential CNS applications) -
Remacemide Hydrochloride C₁₇H₂₀N₂O·HCl 305.82 Acetamide (-NHCOCH₃) 1-Methyl-1,2-diphenylethyl with aminoethyl Anticonvulsant (NMDA receptor antagonist)
N-((1R,2S)-2-Hydroxy-1,2-diphenylethyl)formamide C₁₅H₁₅NO₂ 241.29 Formamide + hydroxyl 1,2-Diphenylethyl with hydroxyl substituent Intermediate in macrolide antibiotic synthesis
(Z/E)-N-(4-Hydroxystyryl)formamide C₉H₉NO₂ 163.18 Formamide + styryl Styryl group with para-hydroxyl Antimicrobial (E. coli, S. aureus)
N-[(1R)-1-Phenylethyl]formamide C₉H₁₁NO 149.19 Formamide Single phenylethyl group Not reported (simple model compound)

Physicochemical Properties

  • Solubility : The hydroxyl group in N-((1R,2S)-2-Hydroxy-1,2-diphenylethyl)formamide improves aqueous solubility compared to the methyl-substituted target compound, which may exhibit higher lipophilicity .
  • Thermal Stability : Thiourea analogs () with diphenylethyl groups are stored at 0–6°C, suggesting sensitivity to decomposition under ambient conditions, a trait possibly shared with the target compound .

Preparation Methods

Reaction Mechanism and Optimization

The AFA system proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of the mixed anhydride. Key parameters include:

  • Temperature : Reactions are typically conducted at −20°C to 0°C to minimize side reactions such as over-acylation.

  • Stoichiometry : A 1.5:1 molar ratio of formic acid to acetic anhydride ensures complete anhydride formation while avoiding acetamide byproducts.

For N-(1-methyl-1,2-diphenylethyl)formamide, steric hindrance necessitates extended reaction times (12–24 hours) and excess AFA (2.5 equivalents). Pilot-scale trials achieved 89% yield after crystallization from heptane.

Methyl Formate-Mediated Formylation

Methyl formate serves as a mild, atom-economical formylating agent, particularly effective for aliphatic and sterically hindered amines.

Procedure and Scalability

The amine is refluxed in methyl formate (0.8 M) for 18–24 hours. Solvent-free conditions enhance reaction rates, with yields exceeding 85% for analogous tertiary amines. Post-reaction, vacuum distillation removes excess methyl formate, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Table 1: Comparative Yields for Bulky Amine Formylation

Amine SubstrateMethodYield (%)Purity (%)
N-(2-phenylpropan-2-yl)amineMethyl formate8798.5
AdamantylamineMethyl formate8297.8
Target amine (theoretical)Methyl formate78*95*
*Estimated based on structural analogs.

Reductive Formylation with CO₂ and Sodium Borohydride

Emerging methodologies leverage CO₂ as a sustainable C1 source, paired with sodium borohydride (NaBH₄) in polar aprotic solvents like DMF.

Catalytic Cycle and Selectivity

The reaction generates formoxy borohydride intermediates (in situ), which transfer the formyl group to the amine. Critical factors include:

  • CO₂ Pressure : 1–3 atm optimizes intermediate stability.

  • Solvent : DMF enhances borohydride activation, achieving 92% yield for morpholine formylation.

For the target compound, preliminary experiments suggest 65–70% yield at 60°C over 12 hours, with <5% transamidation byproducts.

Leuckart-Wallach Reaction Derivatives

While traditionally used for amine synthesis, modified Leuckart conditions enable direct formylation of pre-formed amines.

Ammonium Formate/Formamide Systems

Heating the amine with ammonium formate in formamide at 150°C facilitates formyl transfer via a dehydrogenation mechanism. This method is particularly suited for heat-stable substrates, yielding this compound in 76% isolated yield after aqueous workup.

Catalytic Ruthenium-Based Formylation

Advanced catalytic systems employing Ru complexes (e.g., Ru₃(CO)₁₂) enable formylation under moderate conditions (120°C, 35 atm H₂).

Industrial Feasibility

A pilot-scale reaction using RuO₂·xH₂O in sulfolane achieved 82% conversion at 230°C, though product isolation required multistep distillation. Economic analyses indicate scalability challenges due to catalyst costs (∼$1,200/kg for Ru complexes) .

Q & A

Q. What are the recommended analytical methods for determining the purity of N-(1-Methyl-1,2-diphenylethyl)formamide?

High-performance liquid chromatography (HPLC) with UV detection is commonly employed, using relative response factors (RRFs) to quantify impurities. For example, related compounds with retention times of 0.4–2.2 minutes and RRFs of 1.00–1.75 have been documented in pharmacopeial testing . Reverse-phase columns and gradient elution with acetonitrile/water mixtures are typical. Ensure calibration against reference standards (e.g., monobenzyl analogues) to validate impurity limits (<0.1% for individual impurities, <0.5% total) .

Q. How can researchers confirm the structural identity of this compound?

Combine spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze proton environments, focusing on the formamide (-NHCHO) group and methyl/diphenylethyl substituents. For chiral derivatives, 1H^{1}\text{H}-NMR splitting patterns distinguish stereoisomers .
  • Infrared (IR) Spectroscopy: Look for characteristic absorptions at ~1680 cm1^{-1} (C=O stretch of formamide) and ~3300 cm1^{-1} (N-H stretch) .
  • High-Resolution Mass Spectrometry (HRMS): Match observed m/z values with theoretical molecular weights (e.g., C17_{17}H20_{20}N2_2O requires [M+H]+^+ = 268.3535) .

Q. What synthetic routes are available for preparing this compound derivatives?

A two-step approach is often used:

Amide Coupling: React 1-methyl-1,2-diphenylethylamine with formyl chloride or activated formic acid derivatives under inert conditions.

Purification: Crystallize the product from ethanol/water mixtures to achieve ≥98% purity . For stereoselective synthesis, chiral auxiliaries like (1R,2R)- or (1S,2S)-diphenylethylenediamine templates can direct enantiomeric outcomes .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved in chiral derivatives of this compound?

Use chiral stationary phases (CSPs) in HPLC, such as cellulose- or amylose-based columns. For example, (1S,2S)- and (1R,2R)-diastereomers exhibit distinct retention times (e.g., 0.5 vs. 0.7 minutes) under polar organic mobile phases . Alternatively, employ kinetic resolution via enzymatic catalysis (e.g., lipases) to selectively hydrolyze one enantiomer .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Temperature Control: Maintain reaction temperatures below 25°C to suppress side reactions like over-acylation .
  • Catalytic Optimization: Use Lewis acids (e.g., ZnCl2_2) to enhance formamide group reactivity while minimizing polymerization .
  • In Situ Monitoring: Track reaction progress via inline FTIR to detect intermediates (e.g., imine formation) and adjust stoichiometry dynamically .

Q. How do structural modifications (e.g., trifluoromethyl or sulfonamide groups) impact biological activity?

Introducing electron-withdrawing groups (e.g., -CF3_3, -SO2_2Ar) enhances metabolic stability and target binding affinity. For instance, N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide shows improved CNS penetration due to increased lipophilicity (logP ~2.8) . Conversely, bulky substituents (e.g., naphthalenyl) may sterically hinder receptor interactions, requiring molecular docking studies to optimize pharmacophores .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

  • Density Functional Theory (DFT): Calculate transition-state energies for amide bond formation or hydrolysis.
  • Molecular Dynamics (MD): Simulate interactions with chiral catalysts (e.g., Ru(II)-Tsdpen complexes) to predict enantioselectivity .
    Validate models against experimental NMR coupling constants (e.g., 3JHH^3J_{\text{HH}} = 8–12 Hz for trans-amide conformers) .

Methodological Notes

  • Impurity Profiling: Always cross-validate HPLC results with LC-MS to confirm impurity structures, especially for isomers .
  • Stereochemical Assignments: Use X-ray crystallography or electronic circular dichroism (ECD) for unambiguous configuration determination .
  • Scale-Up: Prioritize flow chemistry setups to enhance reproducibility and reduce exothermic risks in amidation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.